molecular formula C16H17FN2O3S B4693151 METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4693151
M. Wt: 336.4 g/mol
InChI Key: PDMUVTIURGYFJB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(dimethylamino)acetamido]-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(dimethylamino)acetamido]-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-fluoroacetophenone and thiourea.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)acetamido]-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(dimethylamino)acetamido]-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 2-[2-(dimethylamino)acetamido]-4-(4-fluorophenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the dimethylamino and acetamido groups suggests potential interactions with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(dimethylamino)acetamido]-4-phenylthiophene-3-carboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    Methyl 2-[2-(dimethylamino)acetamido]-4-(4-chlorophenyl)thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

    Methyl 2-[2-(dimethylamino)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate: Contains a methyl group instead of fluorine, which may influence its steric and electronic properties.

Uniqueness

The presence of the fluorophenyl group in methyl 2-[2-(dimethylamino)acetamido]-4-(4-fluorophenyl)thiophene-3-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly impact the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[2-(dimethylamino)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-19(2)8-13(20)18-15-14(16(21)22-3)12(9-23-15)10-4-6-11(17)7-5-10/h4-7,9H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMUVTIURGYFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

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